molecular formula C21H18F3NO3 B2952809 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-07-9

1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2952809
CAS No.: 877811-07-9
M. Wt: 389.374
InChI Key: FESXLDBOKZALCA-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethyl group, a benzoyl group, a chroman moiety, and a piperidin moiety . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Benzoyl groups are acyl groups derived from benzoic acid and are commonly used in organic synthesis . Chroman is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of several functional groups and rings. Unfortunately, without specific information on the compound, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines, such as 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one, have garnered attention in drug discovery due to their three-dimensional chemical space exploration. The methodologies for constructing spiropiperidines, including 2-, 3-, and 4-spiropiperidines, involve synthesizing the spiro-ring on a preformed piperidine ring or forming the piperidine ring on a preformed carbo- or heterocyclic ring. While 3- and 4-spiropiperidines are primarily synthesized for drug discovery, 2-spiropiperidines are pursued for natural product synthesis, with their limited presence in drug discovery attributed to the scarcity of general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).

Chromones as Radical Scavengers

Chromones, including derivatives of this compound, are known for their antioxidant properties, which are crucial for neutralizing active oxygen and inhibiting free radical processes. These processes can delay or inhibit cell impairment leading to various diseases. The antioxidant potential of chromones is linked to their structural components, such as the double bond, carbonyl group of chromone, and hydroxyl groups, which are significant for their radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).

Spiro Compounds in Antioxidant Research

Spiro compounds, including this compound, are explored for their potential antioxidant activities, given their structural versatility and similarity to pharmacophore centers. The development of drugs with antioxidant activities is crucial as oxidative stress is implicated in the progression of numerous diseases such as cancer, diabetes, and neurodegenerative diseases. Spiro compounds have demonstrated various antioxidant activities, suggesting their significant potential in drug discovery for antioxidant properties (Acosta-Quiroga et al., 2021).

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. For example, compounds containing a trifluoromethyl group can be hazardous if inhaled, and may cause skin and eye irritation .

Properties

IUPAC Name

1'-[2-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO3/c22-21(23,24)16-7-3-1-5-14(16)19(27)25-11-9-20(10-12-25)13-17(26)15-6-2-4-8-18(15)28-20/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESXLDBOKZALCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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